4-(4-fluorophenyl)oxane-2,6-dione 4-(4-fluorophenyl)oxane-2,6-dione
Brand Name: Vulcanchem
CAS No.: 4926-12-9
VCID: VC11527451
InChI:
SMILES:
Molecular Formula: C11H9FO3
Molecular Weight: 208.2

4-(4-fluorophenyl)oxane-2,6-dione

CAS No.: 4926-12-9

Cat. No.: VC11527451

Molecular Formula: C11H9FO3

Molecular Weight: 208.2

Purity: 95

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)oxane-2,6-dione - 4926-12-9

Specification

CAS No. 4926-12-9
Molecular Formula C11H9FO3
Molecular Weight 208.2

Introduction

4-(4-Fluorophenyl)oxane-2,6-dione is an organic compound that belongs to the class of pyran derivatives. It features a six-membered oxane ring with two carbonyl groups and a fluorinated phenyl substituent. This compound is notable for its unique structure and chemical properties, making it a subject of interest in organic chemistry and medicinal research. The molecular formula of 4-(4-fluorophenyl)oxane-2,6-dione is C11H9FO3, with a molecular weight of approximately 208.18 g/mol .

Synthesis of 4-(4-Fluorophenyl)oxane-2,6-dione

The synthesis of 4-(4-fluorophenyl)oxane-2,6-dione typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base. Commonly used bases include piperidine or pyridine, and the reaction is often conducted in solvents such as ethanol or methanol. The process includes cyclization to form the oxane ring.

Synthesis Parameters:

  • Reactants: 4-Fluorobenzaldehyde, Malonic acid

  • Base: Piperidine or Pyridine

  • Solvent: Ethanol or Methanol

  • Reaction Type: Cyclization

Mechanism of Action and Biological Effects

The mechanism of action for 4-(4-fluorophenyl)oxane-2,6-dione primarily involves its interaction with biological targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity towards these targets, potentially modulating their activity. This interaction could lead to various biological effects, including inhibition of enzymatic activity or alteration of cellular signaling pathways.

Applications in Scientific Research

4-(4-Fluorophenyl)oxane-2,6-dione has diverse applications in scientific research, particularly in organic chemistry and medicinal research. Its unique structure and chemical properties make it a valuable compound for studying interactions with biological systems and developing new therapeutic agents.

Industrial Production and Optimization

On an industrial scale, continuous flow reactors may be employed to optimize yield and purity, allowing for precise control over reaction parameters like temperature and pressure. This method enhances the efficiency and consistency of the synthesis process.

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